Home > Products > Screening Compounds P18811 > 5-[(3-benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)methyl]-1,3-dimethylimidazolidine-2,4-dione
5-[(3-benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)methyl]-1,3-dimethylimidazolidine-2,4-dione -

5-[(3-benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)methyl]-1,3-dimethylimidazolidine-2,4-dione

Catalog Number: EVT-5546496
CAS Number:
Molecular Formula: C16H16N6O2S
Molecular Weight: 356.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Formation of the triazolothiadiazole core: This could be achieved through a reaction between a thiosemicarbazide derivative and an appropriately substituted carboxylic acid or its derivative. []
Molecular Structure Analysis
  • A [, , ]triazolo[3,4-b][1,3,4]thiadiazole ring system linked to the imidazolidine core via a methylene bridge at the 5 position.

7-((6-(2-Bromo-5-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)methyl)theophylline

    Compound Description: This compound is a theophylline-containing derivative of 4-amino-1,2,4-triazole-3-thiol. It was synthesized through a multistep process involving the condensation of 7-((4-amino-5-mercapto-1,2,4-triazol-3-yl)methyl)theophylline with 2-bromo-5-methoxybenzoic acid in phosphorus oxychloride []. In silico studies suggest promising antifungal activity for this compound, potentially exceeding that of ketoconazole.

    Relevance: This compound shares a core [, , ]triazolo[3,4-b][1,3,4]thiadiazole structure with the main compound, 5-[(3-benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)methyl]-1,3-dimethylimidazolidine-2,4-dione. The difference lies in the substituent attached to the triazolothiadiazole core. While the main compound features a benzyl group at the 3-position and a 1,3-dimethylimidazolidine-2,4-dione moiety at the 6-position, this related compound has a 2-bromo-5-methoxyphenyl group at the 6-position and a theophylline moiety at the 3-position.

7-((6-aryl-[1,2,4]triazolo[3,4-b][1,3,4]-thiadiazol-3-yl)methyl)theophylline

    Compound Description: This refers to a series of compounds synthesized by reacting 7-((4-amino-5-mercapto-1,2,4-triazol-3-yl)methyl)theophylline with various aromatic carboxylic acids (benzoic, 2-methoxybenzoic, 3-methoxybenzoic, 2-bromo-5-methoxybenzoic, 2-bromo-4-fluorobenzoic, 2-chloro-4-nitrobenzoic, 2-bromo-5-nitrobenzoic) in phosphorus oxychloride []. The study aimed to investigate their physicochemical properties and potential biological activities.

    Relevance: This series of compounds, including 7-((6-(2-bromo-5-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)methyl)theophylline, represents a class of molecules structurally similar to the main compound, 5-[(3-benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)methyl]-1,3-dimethylimidazolidine-2,4-dione. These compounds all share the central [, , ]triazolo[3,4-b][1,3,4]thiadiazole scaffold, modified with different substituents at the 3 and 6 positions. These structural variations are crucial for investigating structure-activity relationships and identifying compounds with enhanced biological properties.

4-Amino-2-[(5-mercapto-1,3,4-oxadiazol-2- yl)methyl]-5-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one (2)

    Compound Description: This compound is a key intermediate in a study focusing on the synthesis and antimicrobial activities of 2-(5-mercapto)-1,3-oxadiazol-2-ylmethyl-1,2,4-triazol-3-one derivatives [].

    Relevance: While not directly containing the [, , ]triazolo[3,4-b][1,3,4]thiadiazole system, this compound exhibits structural similarities to the main compound, 5-[(3-benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)methyl]-1,3-dimethylimidazolidine-2,4-dione. Both compounds contain the 2,4-dihydro-3H-1,2,4-triazol-3-one moiety. Additionally, both feature a heterocyclic ring (1,3,4-oxadiazole in this compound and [, , ]triazolo[3,4-b][1,3,4]thiadiazole in the main compound) connected to the triazole ring by a methylene bridge. This comparison highlights the importance of exploring various heterocyclic systems for potential biological activity.

4-Amino-5-(4-methylphenyl)-2- [(6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl)methyl]- 2,4-dihydro-3H-1,2,4-triazol-3-one (7)

    Compound Description: This compound was synthesized from 4-amino-2-[(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)methyl]- 5-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one (5) by condensation with phenacyl bromide. The study aimed to develop new antimicrobial agents [].

    Relevance: This compound shares a structural similarity with 5-[(3-benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)methyl]-1,3-dimethylimidazolidine-2,4-dione due to the presence of the [, , ]triazolo[3,4-b][1,3,4]thiadiazole core in both structures. The presence of this common core, despite variations in the attached substituents, suggests a potential connection in their biological activities and properties.

This 'Related Compounds' section highlights the diversity of molecules studied in the context of [, , ]triazolo[3,4-b][1,3,4]thiadiazole derivatives and related heterocyclic systems. Understanding the structural similarities and differences between these compounds is crucial for comprehending their biological activities and designing new compounds with improved properties.

Properties

Product Name

5-[(3-benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)methyl]-1,3-dimethylimidazolidine-2,4-dione

IUPAC Name

5-[(3-benzyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)methyl]-1,3-dimethylimidazolidine-2,4-dione

Molecular Formula

C16H16N6O2S

Molecular Weight

356.4 g/mol

InChI

InChI=1S/C16H16N6O2S/c1-20-11(14(23)21(2)16(20)24)9-13-19-22-12(17-18-15(22)25-13)8-10-6-4-3-5-7-10/h3-7,11H,8-9H2,1-2H3

InChI Key

XVADEJAOGQIPNY-UHFFFAOYSA-N

SMILES

CN1C(C(=O)N(C1=O)C)CC2=NN3C(=NN=C3S2)CC4=CC=CC=C4

Canonical SMILES

CN1C(C(=O)N(C1=O)C)CC2=NN3C(=NN=C3S2)CC4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.